

A Technical Guide to the Non-Canonical Functions of Telomerase Reverse Transcriptase (TERT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

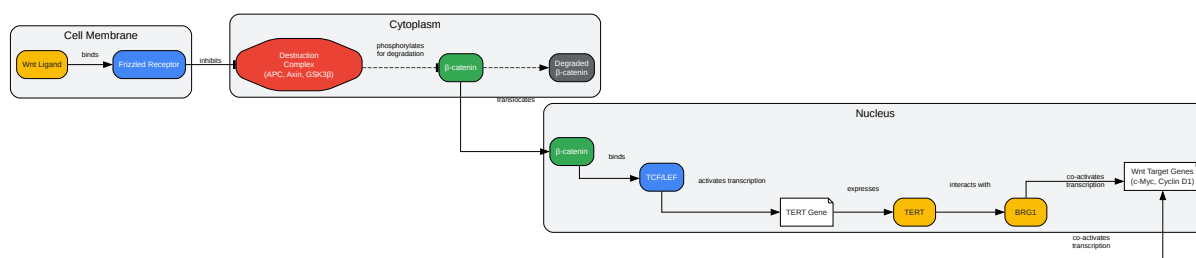
Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the telomerase enzyme, canonically known for its essential role in maintaining telomere length and ensuring cellular immortality.^[1] However, a substantial body of evidence reveals that TERT possesses numerous "non-canonical" functions that are independent of telomere elongation. These extra-telomeric roles are critical in a variety of cellular processes, including transcriptional regulation, mitochondrial homeostasis, DNA damage response, and cell proliferation, making TERT a multifaceted protein with significant implications for cancer biology and therapeutic development.^{[2][3]} This guide provides an in-depth examination of these non-canonical activities, detailing the underlying molecular mechanisms, experimental methodologies used for their investigation, and the key signaling pathways involved.

TERT as a Transcriptional Regulator

Beyond the chromosome ends, TERT localizes to the nucleoplasm where it functions as a transcriptional modulator, influencing the expression of genes involved in cell growth, proliferation, and inflammation.^{[2][4]} This activity is often executed in partnership with major oncogenic signaling pathways.

Interaction with the Wnt/ β -catenin Signaling Pathway

TERT is a key regulatory component of the Wnt/ β -catenin transcriptional complex.[5] In this capacity, TERT can amplify Wnt signaling, a pathway crucial for stem cell renewal, development, and tumorigenesis.[6][7] The interaction is bidirectional; Wnt/ β -catenin signaling can activate TERT transcription, and TERT, in turn, acts as a co-factor to enhance the transcription of Wnt target genes, forming a positive feedback loop.[8][9] Mechanistically, nuclear TERT interacts with BRG1 (SMARCA4), a chromatin-remodeling factor, and is recruited to the promoters of Wnt target genes like c-MYC and CCND1 (Cyclin D1).[10][11] This recruitment facilitates transcriptional activation, promoting cell proliferation.[10]



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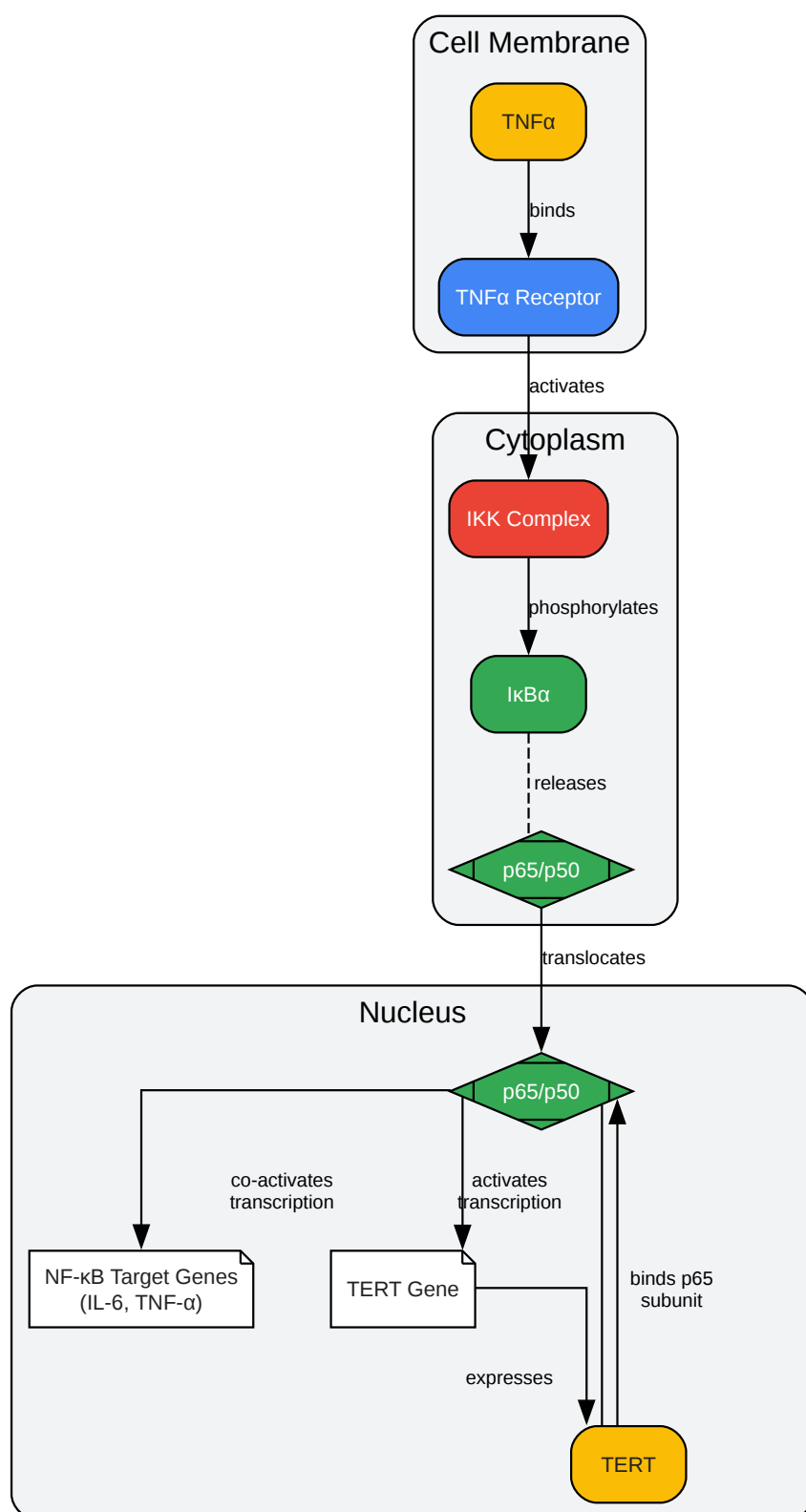
Caption: TERT as a co-activator in the Wnt/ β -catenin signaling pathway.

Interaction with the NF- κ B Signaling Pathway

TERT also plays a significant role in the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway, a master regulator of inflammation, immunity, and cell survival.[12]

TERT expression can be initiated by NF- κ B binding to motifs in the TERT promoter.[12]

Conversely, TERT can directly regulate NF- κ B-dependent gene expression by binding to the p65 (RelA) subunit.[5][12] This TERT-p65 complex localizes to the promoters of a subset of NF- κ B target genes, including pro-inflammatory cytokines like IL-6 and TNF- α , which are critical for inflammation and cancer progression.[5][12] This establishes another feed-forward regulatory loop where TERT and NF- κ B mutually enhance their oncogenic activities.[4][5]



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Caption: TERT's feed-forward loop with the NF- κ B signaling pathway.

Table 1: Summary of TERT's Transcriptional Regulation Activities

Interacting Pathway	Key TERT Interactor	Downstream Target Genes	Cellular Outcome	Citations
Wnt/ β -catenin	β -catenin, BRG1	c-MYC, CCND1 (Cyclin D1)	Increased proliferation, stem cell renewal	[5] [6] [10] [11]
NF- κ B	p65 (RelA)	IL-6, TNF- α , IL-8	Promotion of inflammation, cell survival, anti-apoptosis	[5] [10] [12]
c-Myc	c-Myc	(TERT is a target of c-Myc)	TERT expression, cell immortalization	[12] [13] [14]
TGF- β	Smad3	(TERT is a target of TGF- β /Smad3)	Repression of TERT transcription, growth arrest	[14]

Mitochondrial Functions of TERT

A fraction of cellular TERT translocates from the nucleus to the mitochondria, where it plays a critical role in mitochondrial homeostasis, independent of its reverse transcriptase activity on telomeres.[\[15\]](#)[\[16\]](#)[\[17\]](#)

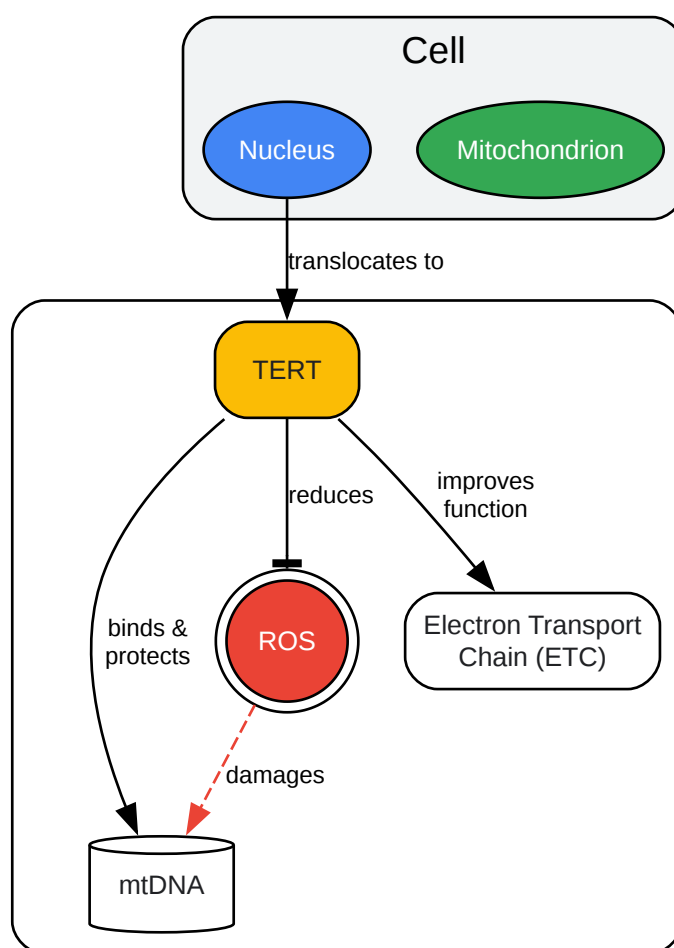
Protection Against Oxidative Stress

Mitochondrial TERT is instrumental in protecting cells from oxidative stress.[\[2\]](#)[\[18\]](#) It achieves this by binding directly to mitochondrial DNA (mtDNA), specifically in the regions coding for subunits of the respiratory chain like ND1 and ND2.[\[19\]](#) This interaction protects mtDNA from damage induced by reactive oxygen species (ROS).[\[15\]](#)[\[19\]](#) Overexpression of TERT has been shown to reduce ROS formation, increase the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD), and preserve mitochondrial membrane potential

under stress conditions.[18][20] This protective function is crucial for cell survival, particularly in high-stress environments often found in tumors.[2]

Regulation of Mitochondrial Biogenesis and Dynamics

TERT influences mitochondrial biogenesis and dynamics.[17] Its presence inside mitochondria can influence mitochondrial DNA replication and transcription.[17] Studies have also shown that TERT can induce fragmentation of the mitochondrial network, suggesting a role in processes like mitochondrial fission and mitophagy, which are essential for maintaining a healthy mitochondrial population.[17] By improving the composition and activity of Complex I of the electron transport chain, mitochondrial TERT enhances mitochondrial respiration.[16]



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Caption: Non-canonical roles of TERT within the mitochondrion.

Role in DNA Damage Response (DDR)

TERT is a critical regulator of the cellular response to DNA damage, particularly double-strand breaks (DSBs).[21] This function is distinct from its role in mitigating telomere attrition-induced damage signals.[2][22] Cells lacking TERT exhibit increased sensitivity to radiation, a diminished capacity for DNA repair, and chromosome fragmentation, indicating an impaired DDR.[21] The expression of TERT, even catalytically inactive variants, can protect cells against DNA-damaging agents and improve the kinetics of DSB repair.[21][23] This suggests that the protein structure of TERT itself, rather than its enzymatic activity, contributes to genomic stability in the face of genotoxic insults.[2][23]

Table 2: Summary of TERT's Functions in Mitochondria and DDR

Cellular Location	Function	Mechanism of Action	Cellular Outcome	Citations
Mitochondria	Antioxidant Defense	Binds and protects mtDNA; reduces ROS production; increases antioxidant enzyme expression.	Protection from apoptosis; enhanced mitochondrial function.	[15][18][19]
Mitochondria	Bioenergetics	Improves Complex I activity of the electron transport chain.	Increased mitochondrial respiration.	[16]
Nucleus	DNA Damage Response	Modulates chromatin configuration; improves kinetics of double-strand break repair.	Increased resistance to genotoxic agents; enhanced genomic stability.	[2][21][23]

Regulation by and of Alternative Splicing

The regulation of TERT itself is a complex process, with alternative splicing of its pre-mRNA playing a pivotal role.^{[24][25]} The human TERT gene contains 16 exons, and only the full-length transcript encodes the catalytically active protein.^{[24][26]} Numerous splice variants have been identified, many of which produce truncated, inactive proteins or may even have dominant-negative effects.^{[25][26]} For example, the "minus beta" variant, which skips exons 7 and 8, is non-functional.^[27] The balance between full-length and alternatively spliced transcripts is a key mechanism for controlling telomerase activity.^[24] Beyond being regulated by splicing, TERT has also been reported to possess RNA-dependent RNA Polymerase (RdRP) activity, suggesting it may participate in the regulation of other transcripts, though this function is less characterized.^{[2][28]}

Detailed Experimental Protocols

Investigating the non-canonical functions of TERT requires a range of molecular and cellular biology techniques. Below are protocols for key experiments.

Chromatin Immunoprecipitation (ChIP) to Detect TERT Promoter Occupancy

This protocol is used to determine if TERT physically associates with the promoter regions of target genes (e.g., Wnt or NF- κ B targets) *in vivo*.

- **Cross-linking:** Treat cells (e.g., 1×10^7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
- **Cell Lysis and Sonication:** Lyse the cells and isolate nuclei. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
- **Immunoprecipitation:** Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to TERT (or an IgG control).
- **Immune Complex Capture:** Add protein A/G beads to capture the antibody-protein-DNA complexes.

- **Washes:** Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
- **DNA Purification:** Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
- **Analysis:** Use quantitative PCR (qPCR) with primers specific to the promoter of a hypothesized target gene to quantify the amount of precipitated DNA. Results are typically expressed as a percentage of the input chromatin.

Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions

This protocol is used to demonstrate the interaction between TERT and a binding partner, such as β -catenin or p65.

- **Cell Lysis:** Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease inhibitors.
- **Immunoprecipitation:** Pre-clear the lysate with protein A/G beads. Incubate the lysate with an antibody against the "bait" protein (e.g., TERT) overnight at 4°C.
- **Immune Complex Capture:** Add protein A/G beads to pull down the bait protein and any interacting "prey" proteins.
- **Washes:** Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., β -catenin).

Mitochondrial Isolation and Fractionation

This protocol is used to confirm the presence of TERT within mitochondria.

- Cell Homogenization: Harvest cells and gently homogenize them in a mitochondrial isolation buffer using a Dounce homogenizer.
- Differential Centrifugation:
 - Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and intact cells.
 - Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.
- Washing: Wash the mitochondrial pellet with isolation buffer.
- Purity Assessment and Analysis: The resulting pellet is the mitochondrial fraction. A portion of the supernatant can be kept as the cytosolic fraction. Confirm the purity of the fractions using Western blotting for marker proteins (e.g., VDAC1 for mitochondria, GAPDH for cytosol, and Histone H3 for nucleus).
- TERT Detection: Probe the fractions with an antibody against TERT to determine its subcellular localization.

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- To cite this document: BenchChem. [A Technical Guide to the Non-Canonical Functions of Telomerase Reverse Transcriptase (TERT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623004#non-canonical-functions-of-tert-activation]

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